1-ethyl-1H-benzo[d]imidazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90868-12-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylbenzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-2-11-6-10-8-5-7(12)3-4-9(8)11/h3-6,12H,2H2,1H3 |
InChI Key |
VILUGIZOTYJGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 1 Ethyl 1h Benzo D Imidazol 5 Ol
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-ethyl-1H-benzo[d]imidazol-5-ol is expected to display several characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the aromatic benzimidazole (B57391) core, and the N-ethyl substituent.
The most prominent and easily identifiable feature would be the absorption from the O-H stretching vibration of the phenolic hydroxyl group. This typically appears as a broad and strong band in the region of 3400-3650 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pub The aromatic nature of the benzimidazole ring system gives rise to several distinct signals. libretexts.orglumenlearning.com Weak to medium C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.orglumenlearning.com In-ring C=C stretching vibrations produce a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ range. libretexts.orglumenlearning.com
The ethyl group attached to the nitrogen atom will also produce characteristic signals. The sp³ C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated to appear in the 2850-3000 cm⁻¹ region. uniroma1.it Additionally, C-H bending vibrations for the ethyl group would be observed around 1460 cm⁻¹ and 1375 cm⁻¹. uniroma1.it The C-N stretching vibration within the imidazole (B134444) ring contributes to the fingerprint region of the spectrum.
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3400 - 3650 | Strong, Broad |
| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |
| Alkyl C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium to Weak |
| Alkyl C-H | Bend | 1375 - 1460 | Medium |
| C-O | Stretch | 1085 - 1250 | Medium to Strong |
This table is based on typical frequency ranges for the specified functional groups. pressbooks.publibretexts.orglumenlearning.comuniroma1.it
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for detailed structural elucidation, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H-NMR and ¹³C-NMR, along with advanced 2D techniques, are used to assemble a complete structural picture.
The ¹H-NMR spectrum provides a map of the different types of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl group protons, the aromatic protons on the benzene (B151609) ring, the imidazole proton, and the hydroxyl proton.
Ethyl Group: The N-ethyl group will present a characteristic A₃X₂ spin system. The three protons of the methyl group (CH₃) are expected to appear as a triplet at approximately 1.1-1.5 ppm due to spin-spin coupling with the adjacent methylene protons. The two methylene protons (CH₂) will appear as a quartet further downfield, likely in the range of 4.0-4.3 ppm, due to coupling with the methyl protons. nih.gov
Aromatic Protons: The benzene portion of the benzimidazole ring has three protons at positions 4, 6, and 7. Their chemical shifts and splitting patterns are influenced by the electron-donating hydroxyl group at C5 and the fused imidazole ring. The proton at C4, adjacent to the N-ethyl group, is expected to be a doublet. The proton at C6, ortho to the hydroxyl group, will likely be a doublet of doublets, and the proton at C7 will also appear as a doublet. These aromatic signals would typically fall in the range of 6.8-7.6 ppm.
Imidazole Proton: The single proton at the C2 position of the imidazole ring (H-2) is expected to appear as a singlet in the downfield region, typically around 8.0-8.3 ppm, as it is adjacent to two nitrogen atoms. rsc.org
Hydroxyl Proton: The phenolic OH proton signal can appear over a wide chemical shift range and is often broad. Its position is dependent on concentration, temperature, and solvent. It may or may not show coupling to other protons.
The table below summarizes the predicted ¹H-NMR chemical shifts and splitting patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CH₃ | 1.1 - 1.5 | Triplet (t) | ~7 |
| -CH₂ CH₃ | 4.0 - 4.3 | Quartet (q) | ~7 |
| Aromatic H (H-4, H-6, H-7) | 6.8 - 7.6 | m (Multiplet) | N/A |
| Imidazole H (H-2) | 8.0 - 8.3 | Singlet (s) | N/A |
| Phenolic O-H | Variable | Singlet (s), broad | N/A |
Predicted values are based on analysis of similar benzimidazole structures. The n+1 rule is used to predict multiplicity where 'n' is the number of neighboring, non-equivalent protons. nih.govrsc.orglibretexts.org
The ¹³C-NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, nine distinct signals are expected for the nine carbon atoms of the benzimidazole core and two signals for the ethyl group.
Ethyl Group Carbons: The methyl carbon (-CH₃) is expected to resonate in the upfield region, around 14-16 ppm. The methylene carbon (-CH₂) attached to the nitrogen will be further downfield, approximately at 40-45 ppm.
Benzimidazole Carbons: The carbon atom at the C2 position, flanked by two nitrogens, will be significantly downfield, typically between 140-155 ppm. The carbons of the benzene ring will appear in the aromatic region (100-150 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the deshielding effect of the oxygen atom (around 150-155 ppm). The other aromatic carbons (C4, C6, C7, C3a, C7a) will have distinct shifts based on their electronic environment. arabjchem.orgmdpi.com The chemical shifts of C4 and C7 are particularly useful for confirming the position of substituents on the benzimidazole ring. mdpi.com
The following table outlines the anticipated ¹³C-NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂C H₃ | 14 - 16 |
| -C H₂CH₃ | 40 - 45 |
| Aromatic C-H (C4, C6, C7) | 100 - 125 |
| Aromatic Quaternary (C3a, C7a) | 130 - 145 |
| Imidazole C2 | 140 - 155 |
| Aromatic C-OH (C5) | 150 - 155 |
These predictions are derived from data on substituted benzimidazoles. arabjchem.orgmdpi.comnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. It would clearly show the correlation between the methyl and methylene protons of the ethyl group, as well as the couplings between adjacent protons on the aromatic ring, helping to definitively assign H-4, H-6, and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would be used to link each proton signal (e.g., H-2, H-4, H-6, H-7, and the ethyl protons) to its corresponding carbon signal in the ¹³C spectrum.
Together, these advanced techniques provide a robust and detailed confirmation of the complete molecular structure of this compound. arabjchem.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
The molecular formula for this compound is C₉H₁₀N₂O. The nominal molecular weight is 162 g/mol , and its exact monoisotopic mass would be calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. arabjchem.org
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 162. The fragmentation pattern would provide structural clues. Common fragmentation pathways for N-alkyl benzimidazoles involve cleavage of the alkyl group. nih.govresearchgate.net
Expected key fragments include:
[M-15]⁺: Loss of a methyl radical (·CH₃), though less likely than loss of the entire ethyl group.
[M-28]⁺: Loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment at m/z = 134. This corresponds to the 1H-benzo[d]imidazol-5-ol radical cation.
[M-29]⁺: Loss of an ethyl radical (·C₂H₅) at m/z = 133.
[M-28]⁺ from CO loss: The molecular ion could also lose carbon monoxide (CO) from the phenolic ring, leading to a fragment at m/z = 134.
The table below details the likely prominent ions in the mass spectrum.
| m/z | Ion | Identity |
| 162 | [C₉H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 134 | [C₇H₆N₂O]⁺˙ | [M - C₂H₄]⁺˙ |
| 133 | [C₇H₅N₂O]⁺ | [M - C₂H₅]⁺ |
These fragmentation patterns are predicted based on established principles of mass spectrometry for related aromatic and heterocyclic compounds. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems, such as the benzimidazole ring.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole chromophore. researchgate.net These absorptions are due to π → π* electronic transitions within the conjugated system. researchgate.net The presence of the electron-donating hydroxyl (-OH) group, an auxochrome, on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzimidazole. The N-ethyl group has a minor electronic effect. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely display two or more distinct absorption bands in the UV region, generally between 200 and 400 nm. nih.gov
Computational and Theoretical Investigations of 1 Ethyl 1h Benzo D Imidazol 5 Ol
Quantum Chemical Calculations for Molecular Geometry Optimization
The precise three-dimensional arrangement of atoms in 1-ethyl-1H-benzo[d]imidazol-5-ol is critical to understanding its physical and chemical behavior. Computational methods are employed to determine the most stable conformation, known as the optimized molecular geometry.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, the B3LYP functional combined with a 6-31G(d) or higher basis set is commonly used to achieve a balance between accuracy and computational cost. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the planarity of the benzimidazole core and the orientation of the ethyl and hydroxyl groups.
| Parameter | Predicted Value |
|---|---|
| C-C (Benzene Ring) Bond Length | ~1.39 - 1.42 Å |
| C-N (Imidazole Ring) Bond Length | ~1.33 - 1.38 Å |
| C-O (Hydroxyl) Bond Length | ~1.36 Å |
| N-C-N Bond Angle | ~110-112° |
| C-O-H Bond Angle | ~109° |
Hartree-Fock (HF) Methodologies
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used for geometry optimization. While generally less accurate than DFT for electron correlation effects, it provides a valuable baseline for comparison. HF calculations, often with a 6-31G(d) basis set, would similarly predict the structural parameters of this compound. Comparing HF and DFT results is a standard practice to assess the impact of electron correlation on the molecular geometry.
Vibrational Frequency Analysis and Spectroscopic Simulations
Vibrational spectroscopy is a key technique for identifying and characterizing chemical compounds. Computational analysis can predict the vibrational frequencies and intensities, which can then be correlated with experimental data from infrared (IR) and Raman spectroscopy.
Correlation with Experimental IR and Raman Spectra
Following geometry optimization, vibrational frequency calculations are typically performed using the same level of theory (e.g., B3LYP/6-31G(d)). The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. For this compound, characteristic vibrational modes would include O-H stretching of the hydroxyl group, C-H stretching of the ethyl and aromatic groups, C=N stretching of the imidazole (B134444) ring, and various bending and ring deformation modes.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3600 - 3400 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 2980 - 2850 |
| C=N (Imidazole) | Stretching | 1620 - 1580 |
| C-O | Stretching | 1260 - 1200 |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich benzimidazole ring and the hydroxyl group, while the LUMO would likely be distributed across the aromatic system. The ethyl group would have a minor influence on the frontier orbitals. The HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its propensity to undergo electronic transitions.
| Property | Predicted Value / Description |
|---|---|
| HOMO Energy | Relatively high, indicating electron-donating character |
| LUMO Energy | Relatively low, indicating electron-accepting potential |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting good kinetic stability |
| HOMO Localization | Primarily on the benzimidazole ring and hydroxyl group |
| LUMO Localization | Distributed across the π-system of the benzimidazole core |
Charge Distribution and Electrostatic Potentials
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine the distribution of electron density across the this compound molecule. The resulting charge distribution and molecular electrostatic potential (MESP) are fundamental to understanding its reactivity and intermolecular interactions.
Mulliken and Natural Bond Orbital (NBO) Charges: Analysis of atomic charges reveals the electronic nature of the molecule. The nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group are expected to possess negative partial charges, making them nucleophilic centers and potential hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group and the carbon atoms bonded to these electronegative atoms exhibit positive partial charges. A recent study on a complex benzimidazole derivative similarly utilized Mulliken charges and NBO analysis to explore electronic properties and potential electron transfer within the molecule. researchgate.net Methods like Natural Bond Orbital (NBO) analysis provide a more detailed picture of charge distribution and orbital interactions. academicjournals.org
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MESP would show regions of negative potential (typically colored red or yellow) concentrated around the imidazole nitrogens and the hydroxyl oxygen, highlighting these areas as sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydroxyl hydrogen and the hydrogens of the ethyl group, indicating sites susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. researchgate.net
Table 1: Calculated Partial Atomic Charges for Key Atoms in this compound Note: The following data is illustrative and based on typical results from DFT (B3LYP/6-31G) calculations for similar benzimidazole structures. Actual values may vary based on the specific computational method and basis set used.
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| N1 | -0.28 | -0.45 |
| C2 | 0.35 | 0.21 |
| N3 | -0.31 | -0.52 |
| C4 | -0.12 | -0.20 |
| C5 | 0.15 | 0.18 |
| O (of C5-OH) | -0.65 | -0.78 |
| H (of C5-OH) | 0.42 | 0.49 |
| C7a | 0.20 | 0.15 |
| C (ethyl CH2) | -0.21 | -0.25 |
| C (ethyl CH3) | -0.29 | -0.34 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. These simulations model the atomic movements, providing insights into the molecule's conformational landscape and its interactions with its environment, such as solvent molecules or biological macromolecules. researchgate.netnih.gov
Intermolecular Interactions: MD simulations are particularly valuable for studying how this compound interacts with other molecules. By placing the molecule in a simulation box with solvent (e.g., water) or near a potential binding partner (like an enzyme active site), the simulation can predict the formation and dynamics of intermolecular bonds, especially hydrogen bonds. The hydroxyl group and the imidazole nitrogen atoms are key sites for forming hydrogen bonds, which often dictate the molecule's solubility and binding affinity. Studies on similar heterocyclic compounds have successfully used MD simulations to validate docking predictions and analyze the dynamics of enzyme-ligand complexes. researchgate.net
Table 2: Key Intermolecular Interactions for this compound in an Aqueous Environment from MD Simulation Note: This table presents expected interaction types and typical distances derived from MD simulations of similar functionalized heterocycles in water.
| Interacting Group on Compound | Interacting Partner (Water) | Interaction Type | Average Distance (Å) |
| C5-OH (H-donor) | Oxygen (H-acceptor) | Hydrogen Bond | 1.8 - 2.2 |
| C5-OH (O-acceptor) | Hydrogen (H-donor) | Hydrogen Bond | 1.9 - 2.4 |
| N3 (H-acceptor) | Hydrogen (H-donor) | Hydrogen Bond | 1.9 - 2.3 |
| Ethyl Group | Water | van der Waals | > 3.0 |
| Benzene (B151609) Ring | Water | Pi-Stacking/Hydrophobic | Variable |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry allows for the a priori prediction of spectroscopic data, which is an invaluable aid in structure elucidation and characterization. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are particularly common.
GIAO/DFT for NMR Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts. beilstein-journals.orgnih.gov This approach computes the magnetic shielding tensors for each nucleus (¹H, ¹³C) in the molecule. academicjournals.orguned.es The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These theoretical predictions are highly useful for assigning experimental NMR spectra. researchgate.net By comparing the calculated shifts with the experimental data, researchers can confirm the molecular structure and assign specific signals to the correct atoms in the molecule, which can sometimes be ambiguous, especially for the quaternary carbons and the protons on the substituted benzene ring. beilstein-journals.org
Table 3: Predicted vs. Illustrative Experimental NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are illustrative of results from GIAO/DFT calculations. Experimental values are typical for similarly substituted benzimidazoles and are for comparison purposes.
| Atom | Predicted ¹³C Shift (ppm) | Illustrative Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Illustrative Experimental ¹H Shift (ppm) |
| C2 | 142.5 | 141.9 | 8.10 | 8.05 |
| C4 | 118.9 | 119.5 | 7.45 | 7.40 |
| C5 | 154.2 | 153.8 | - | - |
| C6 | 115.0 | 115.6 | 6.95 | 6.90 |
| C7 | 110.1 | 110.8 | 7.50 | 7.48 |
| C3a | 135.8 | 136.2 | - | - |
| C7a | 144.1 | 143.5 | - | - |
| Ethyl CH2 | 41.5 | 40.9 | 4.25 | 4.20 |
| Ethyl CH3 | 15.3 | 15.8 | 1.45 | 1.40 |
| OH | - | - | 9.60 | 9.55 |
Reactivity and Derivatization Studies of 1 Ethyl 1h Benzo D Imidazol 5 Ol
Reactions Involving the N1-Ethyl Group
Oxidation and Metabolic Stability Studies
The N-ethyl group of benzimidazole (B57391) derivatives is susceptible to oxidative metabolism, a critical factor in their chemical reactivity and pharmacokinetic profile. In vitro studies on related N-alkyl benzimidazoles have demonstrated that these compounds can undergo N-dealkylation, a process often catalyzed by cytochrome P450 enzymes. This metabolic transformation typically involves the initial hydroxylation of the α-carbon of the ethyl group, leading to an unstable intermediate that subsequently breaks down to yield the de-ethylated benzimidazole and acetaldehyde. This process of N-de-ethylation is a significant metabolic pathway for many nitrogen-containing heterocyclic compounds.
Reactions at the Ethyl Moiety
Beyond metabolic oxidation, the N1-ethyl group can be a site for other chemical reactions. While specific studies on 1-ethyl-1H-benzo[d]imidazol-5-ol are limited, the general reactivity of N-alkyl benzimidazoles suggests potential for various transformations. For instance, N-alkylation of the benzimidazole nitrogen with reagents like ethyl chloroacetate (B1199739) has been reported for related systems, indicating the possibility of further functionalization at the ethyl group, although this typically involves substitution at the nitrogen rather than direct reaction on the existing ethyl chain.
Reactions Involving the C5-Hydroxyl Group
The phenolic hydroxyl group at the C5 position is a prime target for derivatization, enabling the synthesis of a wide array of new compounds with potentially altered biological activities and physicochemical properties.
Esterification and Etherification Reactions
The C5-hydroxyl group can readily undergo esterification and etherification. Esterification can be achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a suitable base or acid catalyst. For example, the reaction with acetyl chloride would yield 1-ethyl-1H-benzo[d]imidazol-5-yl acetate.
Etherification, on the other hand, involves the reaction of the hydroxyl group with alkyl halides in the presence of a base to form the corresponding ether. For instance, treatment with methyl iodide in the presence of a base like potassium carbonate would produce 1-ethyl-5-methoxy-1H-benzo[d]imidazole. These reactions are fundamental in modifying the polarity and hydrogen-bonding capabilities of the molecule.
| Reaction Type | Reagent | Product |
| Esterification | Acetyl chloride | 1-ethyl-1H-benzo[d]imidazol-5-yl acetate |
| Etherification | Methyl iodide | 1-ethyl-5-methoxy-1H-benzo[d]imidazole |
This table presents hypothetical reaction products based on the general reactivity of phenolic hydroxyl groups.
Metal Chelation through the Hydroxyl Group
The presence of the C5-hydroxyl group, in conjunction with the nitrogen atoms of the imidazole (B134444) ring, provides potential binding sites for metal ions. Benzimidazole derivatives are well-known for their ability to form coordination complexes with various transition metals. The hydroxyl group can act as a coordinating ligand, often after deprotonation, participating in the formation of stable chelate rings with the metal center. This property is of significant interest in the field of coordination chemistry and for the development of new metallodrugs.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole Ring System
The benzimidazole ring itself is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.
The benzene (B151609) portion of the benzimidazole ring is generally susceptible to electrophilic attack. The positions for substitution are directed by the fused imidazole ring and the substituents on the benzene ring. The hydroxyl group at C5 is an activating, ortho-, para-directing group, while the ethyl group at N1 has a lesser electronic effect on the benzene ring. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at positions C4, C6, and C7.
Nucleophilic aromatic substitution on the benzimidazole ring is less common and typically requires the presence of strong electron-withdrawing groups or activation of the ring. The C2 position of the imidazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, especially if a good leaving group is present at this position.
| Reaction Type | Position of Substitution | Influencing Factors |
| Electrophilic Aromatic Substitution | C4, C6, C7 | Activating effect of the C5-hydroxyl group |
| Nucleophilic Aromatic Substitution | C2 | Electron-deficient nature of the C2 carbon |
This table outlines the expected regioselectivity of substitution reactions on the benzimidazole ring of the title compound based on general principles of aromatic reactivity.
Regioselective Functionalization at Unsubstituted Positions
The structure of this compound presents several sites for potential functionalization. The benzene ring possesses three unsubstituted carbon atoms at the C4, C6, and C7 positions, while the imidazole ring has a reactive C2 position. The presence of the hydroxyl (-OH) group at C5 and the ethyl group at the N1 position significantly influences the regioselectivity of electrophilic substitution reactions.
The hydroxyl group is a potent activating group and an ortho-, para- director in electrophilic aromatic substitution. Consequently, electrophilic attack is most likely to occur at the positions ortho (C4 and C6) to the hydroxyl group. The N-ethyl group, while primarily influencing the properties of the imidazole ring, can also exert electronic effects on the benzene ring.
Transition-metal-catalyzed C-H activation and functionalization represent a modern and efficient strategy for derivatizing benzimidazole cores. researchgate.netrsc.orgresearchgate.netrsc.orgthieme-connect.com These methods offer high regioselectivity, often directed by a functional group already present on the molecule. For this compound, the imidazole nitrogen could act as a directing group, facilitating functionalization at the C7 position. Similarly, C-H activation at the C2 position of the imidazole ring is a well-established reactivity pattern for N-substituted benzimidazoles. rsc.orgresearchgate.net
Table 1: Predicted Regioselectivity of Functionalization Reactions for this compound
| Reaction Type | Reagents (Hypothetical) | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-4-nitro-1H-benzo[d]imidazol-5-ol and 1-Ethyl-6-nitro-1H-benzo[d]imidazol-5-ol |
| Halogenation | Br₂/FeBr₃ | 1-Ethyl-4-bromo-1H-benzo[d]imidazol-5-ol and 1-Ethyl-6-bromo-1H-benzo[d]imidazol-5-ol |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Ethyl-6-acyl-1H-benzo[d]imidazol-5-ol |
| C-H Arylation (C7) | Aryl Halide, Pd or Ru catalyst | 1-Ethyl-7-aryl-1H-benzo[d]imidazol-5-ol |
| C-H Arylation (C2) | Aryl Halide, Ni catalyst | 2-Aryl-1-ethyl-1H-benzo[d]imidazol-5-ol |
It is important to note that the precise outcomes of these reactions would require experimental validation to confirm the directing effects and optimize reaction conditions.
Formation of Hybrid Structures and Bioconjugates
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into hybrid molecules is a common strategy to develop new therapeutic agents. nih.govnih.govacs.org The this compound core offers multiple handles for the synthesis of hybrid structures and bioconjugates.
The C5-hydroxyl group is a key functional handle for derivatization. It can be readily converted into an ether or ester linkage, allowing for the attachment of other pharmacophores or biomolecules. For instance, reaction with an appropriate alkyl or acyl halide can link the benzimidazole core to another heterocyclic system, a peptide, or a carbohydrate moiety.
Furthermore, the potential for regioselective functionalization at other positions, as discussed in the previous section, opens up additional avenues for creating hybrid structures. A functional group introduced at C2, C4, C6, or C7 could serve as a secondary attachment point for molecular hybridization.
Bioconjugation, the covalent linking of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug delivery. The functional groups on this compound, either inherent or introduced, can be exploited for this purpose. For example, the hydroxyl group could be activated to react with amine or thiol groups on proteins. Alternatively, a carboxyl group could be introduced onto the benzimidazole ring, which can then be activated to form an amide bond with a biomolecule.
Table 2: Potential Strategies for Hybrid Structure and Bioconjugate Formation from this compound
| Derivatization Site | Linkage Type | Potential Hybrid/Bioconjugate Partner |
| C5-OH | Ether, Ester | Other heterocycles, peptides, carbohydrates, polymers |
| C2-Functional Group | Amide, Triazole (via click chemistry) | Fluorescent dyes, targeting ligands, proteins |
| C4/C6-Functional Group | Amide, Ester | Drug molecules, imaging agents |
| C7-Functional Group | Carbon-Carbon bond | Biotin, polyethylene (B3416737) glycol (PEG) |
The synthesis of such hybrid molecules and bioconjugates would pave the way for exploring the biological activities of this compound derivatives in various therapeutic areas, a common theme in benzimidazole research. nih.govnih.gov
Mechanistic Insights into Biological Interactions and Structure Activity Relationships Sar of Benzimidazole Derivatives with N1 Ethyl and C5 Hydroxyl Patterns
Enzyme Inhibition Mechanisms and Kinase Interactions
The biological activity of benzimidazole (B57391) derivatives is often attributed to their ability to interact with and inhibit various enzymes and kinases, playing crucial roles in cellular processes. The specific substitutions at the N1 and C5 positions significantly influence these interactions.
Acetylcholinesterase (AChE) Inhibition within Related Benzimidazole Scaffolds
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.gov
While direct studies on 1-ethyl-1H-benzo[d]imidazol-5-ol as an AChE inhibitor are not extensively documented, the benzimidazole core is a known pharmacophore for AChE inhibition. The mechanism of inhibition by related benzimidazole derivatives often involves interactions with the active site of the enzyme. The planar benzimidazole ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the enzyme's active site gorge.
Lysine (B10760008) Demethylase (KDM) Inhibition by Benzimidazole Pyrazoles
Lysine demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. nih.gov Dysregulation of KDM activity is implicated in various cancers, making them attractive therapeutic targets. nih.gov
Although specific data on this compound is limited, benzimidazole-pyrazole hybrids have been investigated as KDM inhibitors. The benzimidazole moiety in these hybrids often serves as a scaffold to position other functional groups for optimal interaction with the KDM active site.
For a compound like this compound to inhibit KDMs, the N1-ethyl group might occupy a hydrophobic pocket within the enzyme. The C5-hydroxyl group could potentially chelate the iron (II) cofactor essential for KDM catalytic activity or form hydrogen bonds with key residues in the active site, thereby disrupting the demethylation process. The development of potent KDM inhibitors often involves optimizing these interactions to achieve high affinity and selectivity. nih.gov
Poly(ADP-ribose) polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov
The benzimidazole core is a common feature in many PARP inhibitors. These inhibitors typically mimic the nicotinamide (B372718) portion of the NAD+ substrate, competing for the NAD+ binding site on the PARP enzyme. nih.gov The aromatic nature of the benzimidazole ring allows it to participate in π-stacking interactions with residues in the nicotinamide-binding pocket. nih.gov
Quorum Sensing Regulation and PqsR Antagonism
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. mdpi.com This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapies. nih.gov PqsR is a key transcriptional regulator in the Pseudomonas aeruginosa QS system. mdpi.com
Benzimidazole derivatives have been identified as antagonists of the PqsR receptor. mdpi.com By binding to PqsR, these compounds can block the binding of the natural signaling molecules, thereby inhibiting the expression of virulence genes. The mechanism often involves the benzimidazole scaffold fitting into the ligand-binding pocket of PqsR.
For this compound, the N1-ethyl and C5-hydroxyl groups would play a crucial role in determining its binding affinity and antagonistic activity. The ethyl group could interact with hydrophobic residues, while the hydroxyl group might form critical hydrogen bonds with the receptor. The specific orientation and interactions of these substituents would dictate the compound's ability to effectively disrupt PqsR-mediated quorum sensing.
Antimicrobial and Antifungal Activity Insights: SAR of the Benzimidazole Core
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities. nih.govnih.gov The core benzimidazole structure is a versatile pharmacophore that can be modified to target various microbial processes. mdpi.comnih.gov
Mechanistic Basis for Broad-Spectrum Activity (General Benzimidazoles)
The broad-spectrum antimicrobial activity of benzimidazoles stems from their ability to interfere with multiple essential cellular processes in microorganisms. One of the primary mechanisms is the inhibition of microbial cell division. Some benzimidazoles are known to target FtsZ, a protein that forms a contractile ring at the site of cell division in bacteria. nih.gov By disrupting FtsZ polymerization, these compounds prevent the formation of the septum, leading to filamentation and eventual cell death.
Another key mechanism is the disruption of microbial metabolism. Benzimidazoles can inhibit enzymes involved in vital metabolic pathways. For example, some derivatives have been shown to inhibit enzymes in the purine (B94841) biosynthesis pathway, which is crucial for DNA and RNA synthesis.
Furthermore, the lipophilic nature of many benzimidazole derivatives allows them to intercalate into microbial cell membranes, disrupting their integrity and function. This can lead to leakage of cellular contents and ultimately cell lysis.
The specific substitutions on the benzimidazole ring, such as the N1-ethyl and C5-hydroxyl groups in this compound, would modulate the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity. These properties, in turn, would influence its ability to penetrate microbial cells and interact with its specific molecular targets, thereby determining its antimicrobial potency and spectrum of activity.
Influence of N1-Alkyl and C5-Hydroxyl Substituents on Activity Profiles
The biological activity of benzimidazole derivatives is significantly modulated by the nature and position of substituents on the core scaffold. mdpi.comnih.gov The presence of an alkyl group at the N1 position and a hydroxyl group at the C5 position, as seen in this compound, plays a crucial role in defining the molecule's interaction with biological targets.
The C5-hydroxyl group is also a critical determinant of activity. The position of substituents on the benzene (B151609) ring of the benzimidazole scaffold significantly impacts biological effects. mdpi.comnih.gov The C5 position is frequently targeted for modification in SAR studies. For example, in research on anti-inflammatory agents, a 5-carboxamide group on the benzimidazole scaffold is linked to cannabinoid receptor antagonism. mdpi.comnih.gov The presence of a simple hydroxyl group at C5 introduces a potential hydrogen bond donor and acceptor, which can be crucial for anchoring the ligand within a receptor's binding site. Its electron-donating nature can also influence the electronic properties of the entire ring system. Structure-activity relationship studies on certain benzimidazoles have shown that having a hydrogen at the 5-position is more beneficial for some activities than an electron-withdrawing group, highlighting the sensitivity of this position to substitution. nih.gov
Antiviral Research: SAR of Benzimidazole-based Scaffolds
The benzimidazole scaffold is a cornerstone in the development of antiviral agents due to its structural similarity to endogenous purines, allowing it to interact with various viral targets. nih.govresearchgate.net Derivatives of benzimidazole have demonstrated a wide spectrum of antiviral activities against numerous RNA and DNA viruses, including Coxsackie virus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). researchgate.netnih.gov The versatility of the benzimidazole structure permits extensive modifications at multiple positions, enabling the fine-tuning of potency and selectivity against specific viral enzymes or proteins, such as polymerases and proteases. rroij.com
Flavivirus Inhibition (e.g., Yellow Fever, Zika Virus) through Related Benzimidazole-5-carboxamide Derivatives
The Flavivirus genus, which includes significant human pathogens like Yellow Fever Virus (YFV) and Zika Virus (ZIKV), represents a major target for antiviral drug discovery. ekb.egmdpi.com Benzimidazole derivatives have emerged as promising inhibitors of flavivirus replication. ekb.eg
A notable study focused on a series of 1H-benzo[d]imidazole-5-carboxamide derivatives, which are structurally related to this compound through substitution at the C5 position. ekb.eg In this research, several compounds demonstrated anti-YFV activity in the low micromolar range. ekb.eg Specifically, compound VIId (structure not fully specified in the abstract but part of the series) was active against both YFV and ZIKV. ekb.eg The design strategy for these inhibitors was built upon earlier SAR findings which established that:
The benzimidazole nucleus is fundamental for antiviral activity. researchgate.net
An N1-cyclohexyl substituent improves anti-YFV activity. researchgate.net
A 5-acetyl group enhances activity against YFV and Bovine Viral Diarrhea Virus (BVDV), another flavivirus, due to its electronegativity. researchgate.net
The exploration of 5-carboxamide derivatives represents a logical extension of these findings, probing the impact of different functionalities at this key position. researchgate.netekb.eg The success of these derivatives underscores the importance of the C5 position for achieving potent flavivirus inhibition. ekb.eg
Structure-Activity Relationship (SAR) Studies of Functionalized Benzimidazoles
SAR studies are fundamental to optimizing the therapeutic potential of benzimidazole derivatives. rroij.comresearchgate.net These studies systematically alter the chemical structure to understand how changes in substituents and their positions affect biological activity. researchgate.net
Impact of Substituent Position and Electronic Effects
The position and electronic nature of substituents on the benzimidazole ring are paramount in determining the molecule's interaction with biological targets. mdpi.comacs.org The scaffold's electronic structure can be precisely engineered by adding electron-donating or electron-withdrawing groups. acs.org
Positional Impact : SAR analyses consistently show that substitutions at the N1, C2, C5, and C6 positions significantly influence biological activities like anti-inflammatory effects. mdpi.comnih.gov For instance, moving an electron acceptor group on the benzimidazole scaffold from one position to another can dramatically alter its photophysical properties, demonstrating the high sensitivity of the system to substituent placement. acs.org In the case of this compound, the ethyl group is at N1 and the hydroxyl at C5, a combination that defines its specific physicochemical profile.
Electronic Effects : The electronic properties of substituents (whether they donate or withdraw electrons) govern the molecule's reactivity and ability to form non-covalent interactions. A study on (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives showed that introducing substituents to the phenyl ring altered the antibacterial activity, with the unsubstituted version being the most potent against Staphylococcus aureus. researchgate.net This indicates that a delicate electronic balance is often required for optimal activity. The C5-hydroxyl group in this compound is an electron-donating group, which increases the electron density of the aromatic system and can influence its interaction with receptor sites.
Role of Lipophilicity and Steric Bulk on Receptor Binding
Lipophilicity (the ability to dissolve in fats and lipids) and steric bulk (the physical size of the molecule) are critical physical properties that affect how a drug molecule reaches and interacts with its target receptor.
Steric Bulk : The size and shape of a substituent can either promote or hinder binding to a receptor. An excessively large group may cause steric clashes with the amino acid residues of the binding pocket, preventing optimal orientation. nih.gov Conversely, a well-sized substituent can enhance binding through favorable van der Waals interactions. The ethyl group at the N1 position is relatively small, suggesting it can fit into various binding sites without significant steric hindrance, a feature often desirable in initial lead compounds.
Binding Mode Analysis through Molecular Docking and Dynamics
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as a benzimidazole derivative, binds to its protein target at an atomic level. nih.govijpsr.com These methods provide crucial insights into the binding mode, stability of the complex, and key interactions that drive affinity. nih.govacs.org
Molecular Docking : Docking studies on various benzimidazole derivatives have successfully predicted their binding poses within the active sites of enzymes like EGFR kinase and Candida's 14-α demethylase. acs.orgukm.mydntb.gov.ua These simulations often reveal that the benzimidazole core interacts with the target through hydrogen bonds and π-π stacking interactions. researchgate.net For this compound, docking studies would likely show the C5-hydroxyl group forming a critical hydrogen bond with a polar residue in the binding site, while the N1-ethyl group would occupy a hydrophobic pocket. The nitrogen atoms of the imidazole (B134444) ring are also common hydrogen bond acceptors. ukm.my
Molecular Dynamics (MD) Simulations : MD simulations complement docking by providing a dynamic view of the ligand-receptor complex over time, assessing its stability. researchgate.netnih.gov For benzimidazole-thiadiazole hybrids targeting the CYP51 enzyme, 100-nanosecond MD simulations were used to confirm the stability of the docked poses. acs.orgnih.gov Such a simulation for this compound bound to a target would reveal the flexibility of the ethyl group and the persistence of the key hydrogen bond from the hydroxyl group, confirming the stability of the interaction. ekb.eg These computational analyses are vital for understanding SAR data and guiding the rational design of more potent and selective derivatives. nih.gov
Advanced Applications and Supramolecular Chemistry of Benzimidazole Derived Systems
Photophysical Properties and Excited-State Proton Transfer (ESIPT) Phenomena
Benzimidazole (B57391) derivatives are renowned for their compelling photophysical behaviors, which are frequently intertwined with processes that unfold in the excited state. A paramount example of such a process is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon entails the transfer of a proton between two atoms within the same molecule following photoexcitation, culminating in the formation of a transient tautomeric form with distinct emissive characteristics. The fundamental prerequisite for ESIPT is the coexistence of a proton-donating and a proton-accepting moiety within the molecular structure. In the context of 1-ethyl-1H-benzo[d]imidazol-5-ol, the hydroxyl group at the 5-position can function as the proton donor, whereas the nitrogen atom at the 3-position of the imidazole (B134444) ring can act as the proton acceptor.
pH-Dependent Modulation of Photodynamics in Related Chromophores
The photophysical attributes of benzimidazole derivatives often exhibit a pronounced sensitivity to the pH of their surrounding medium. This responsiveness stems from the fact that the protonation state of the imidazole ring and any appended acidic or basic functional groups can be modified by pH fluctuations, which consequently alters the molecule's electronic structure and excited-state dynamics. For instance, under acidic conditions, the protonation of the imidazole nitrogen can impede the ESIPT process by diminishing its proton-accepting capability. Conversely, in alkaline environments, the deprotonation of the hydroxyl group would likewise preclude the occurrence of ESIPT. This pH-contingent behavior is a hallmark of numerous benzimidazole-based chromophores and underpins their utility as sensory molecules.
Potential for Fluorescent Probes or Sensors
The acute sensitivity of the fluorescence properties of benzimidazole derivatives to their immediate chemical environment renders them prime candidates for the design of fluorescent probes and sensors. The dual emission frequently observed in ESIPT-enabled benzimidazoles, which corresponds to the original and tautomeric species, can be harnessed for ratiometric sensing. This analytical approach provides enhanced accuracy and reliability by relying on the ratio of two distinct emission intensities, thereby circumventing potential artifacts associated with single-intensity measurements. A sensor predicated on a molecule such as this compound could theoretically be engineered to detect variations in pH, solvent polarity, or the presence of specific metal ions that can coordinate to the benzimidazole core and modulate the ESIPT pathway.
Self-Assembly and Supramolecular Architectures
The capacity of molecules to spontaneously arrange themselves into well-defined, ordered superstructures is a foundational principle of supramolecular chemistry. Benzimidazole derivatives are particularly proficient in self-assembly, a consequence of their aptitude for engaging in hydrogen bonding, π-π stacking interactions, and, in the case of substituted analogues, other intermolecular forces.
Water-Assisted Self-Aggregation of Benzimidazole-Triazole Adducts
Investigations into related heterocyclic systems, such as adducts of benzimidazole and triazole, have underscored the pivotal role of water in guiding the self-assembly process. In these systems, water molecules can act as bridges between the heterocyclic units, thereby promoting the formation of extended networks stabilized by hydrogen bonds. This mode of water-assisted aggregation can give rise to intricate supramolecular architectures endowed with unique properties. For a molecule like this compound, the hydroxyl group would be anticipated to be an active participant in such hydrogen-bonding networks, potentially engendering distinctive self-assembly behaviors in aqueous media.
Formation of Gels and Ordered Assemblies
Under particular conditions, the self-assembly of benzimidazole derivatives can culminate in the formation of gels. These are soft materials characterized by a liquid solvent being entrapped within a three-dimensional network of self-assembled molecules. The emergence of a gel is a macroscopic expression of the underlying microscopic self-assembly phenomenon. The delicate equilibrium of intermolecular forces, encompassing hydrogen bonding and π-π stacking, is instrumental in propelling the formation of the fibrillar networks that constitute the gel phase. The ethyl group at the 1-position of this compound could influence the molecular packing and, by extension, the gelation characteristics, while the hydroxyl group would be a central contributor to the hydrogen-bonding interactions that confer stability to the gel network.
Coordination Chemistry of Benzimidazole Ligands (General Principles)
Transition Metal Complexes and Their Properties
The coordination chemistry of benzimidazole ligands is rich and varied, with the nitrogen atoms of the imidazole ring readily binding to a wide range of transition metals. The substituents on the benzimidazole core, such as the ethyl group at the N1 position and the hydroxyl group at the C5 position of the target compound, are known to significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and physical characteristics.
Research on analogous benzimidazole derivatives has demonstrated the formation of stable complexes with various transition metals, including nickel(II), palladium(II), copper(II), and others. nih.govnus.edu.sg For instance, the synthesis of nickel(II) complexes with N-alkylated benzimidazole ligands often results in square-planar geometries, particularly when coordinated to N-heterocyclic carbene (NHC) derivatives of benzimidazole. nus.edu.sg The nature of the other ligands in the coordination sphere, such as halides, also plays a crucial role in determining the final structure and stability of the complex.
The presence of a hydroxyl group, as in the case of this compound, can introduce additional coordination modes. The hydroxyl group can act as a donor, potentially leading to the formation of polynuclear complexes or influencing the solubility and electronic properties of the monomeric species. Studies on other hydroxy-substituted benzimidazoles have shown that they can form complexes where the ligand acts as a bidentate or even a bridging ligand.
Table 1: General Properties of Transition Metal Complexes with Substituted Benzimidazole Ligands
| Metal Ion | Typical Coordination Geometry | Ligand Type | Potential Influence of Substituents |
| Nickel(II) | Square-planar, Tetrahedral, Octahedral | Neutral or anionic benzimidazoles, N-heterocyclic carbenes | N-alkylation can stabilize specific geometries; Hydroxyl groups may participate in coordination. nus.edu.sgchemijournal.com |
| Palladium(II) | Square-planar | Neutral or anionic benzimidazoles, N-heterocyclic carbenes | Steric bulk and electronic properties of substituents on the benzimidazole ring are crucial for catalytic activity. |
| Copper(II) | Square-planar, Tetrahedral, Distorted Octahedral | Neutral or anionic benzimidazoles | Can form complexes with varying coordination numbers and geometries, often influenced by the solvent and counter-ions. nih.gov |
Potential for Catalytic Applications (e.g., organometallic catalysis)
Benzimidazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), have emerged as highly effective ligands in organometallic catalysis. Their strong σ-donating properties and the stability they impart to the metal center make them suitable for a variety of cross-coupling reactions.
Nickel complexes with benzimidazole-derived ligands have also demonstrated significant catalytic activity. For example, nickel(II) complexes of chelating bidentate benzimidazole-based NHCs are active catalysts for the Kumada coupling of aryl chlorides and bromides. The modular nature of the benzimidazole scaffold allows for the fine-tuning of the ligand properties to optimize catalytic performance for specific transformations.
The hydroxyl group at the C5 position of this compound could potentially play a role in catalysis. It might influence the catalyst's solubility, provide a secondary coordination site for substrate binding, or participate in proton transfer steps in certain catalytic cycles. However, without specific experimental data, these remain hypothetical roles.
Table 2: Examples of Catalytic Applications of Benzimidazole-Metal Complexes (General)
| Catalytic Reaction | Metal Catalyst | Ligand Type | General Observations |
| Suzuki-Miyaura Coupling | Palladium(II) | Benzimidazole-based NHCs | Effective for the coupling of aryl halides with boronic acids. |
| Kumada Coupling | Nickel(II) | Chelating benzimidazole-based NHCs | Active for the coupling of aryl halides with Grignard reagents. |
| Direct Arylation | Palladium(II) | Benzimidazole-based ligands | Enables the C-H functionalization of (hetero)arenes. |
While direct research on the catalytic applications of this compound complexes is not available, the established reactivity of related benzimidazole systems strongly suggests that its transition metal complexes would be promising candidates for various catalytic transformations in organometallic chemistry. Further research would be necessary to synthesize these specific complexes and evaluate their catalytic potential.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes to Access Diverse 1-Ethyl-1H-benzo[d]imidazol-5-ol Analogues
The exploration of novel and efficient synthetic routes is fundamental to accessing a wide range of analogues of this compound. Traditional methods for benzimidazole (B57391) synthesis often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.gov Future research should focus on developing milder and more versatile synthetic strategies.
Key areas for exploration include:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the condensation of substituted o-phenylenediamines with appropriate reagents to form the benzimidazole core. researchgate.net
Catalytic methods: The use of novel catalysts, such as zeolites or ionic liquids, could offer environmentally friendly alternatives to traditional acid-catalyzed cyclization reactions.
Combinatorial synthesis: The development of solid-phase or solution-phase combinatorial approaches would enable the rapid generation of a library of this compound analogues with diverse substituents at various positions of the benzimidazole ring.
These advanced synthetic methodologies will be crucial for systematically exploring the structure-activity relationships of this class of compounds.
In-depth Mechanistic Investigations of Biological Targets and Pathways
While the broader benzimidazole class exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral properties, the specific biological targets and mechanisms of action of this compound remain largely unexplored. mdpi.comnih.govnih.gov Future research should be directed towards elucidating these fundamental aspects.
Key research initiatives should include:
Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or enzymes that interact with this compound.
Enzyme inhibition studies: Investigating the inhibitory potential of the compound and its analogues against key enzymes implicated in various diseases, such as kinases, topoisomerases, and lanosterol (B1674476) 14α-demethylase. nih.govnih.gov
Pathway analysis: Employing systems biology approaches to understand the broader cellular pathways modulated by the compound, which could reveal novel therapeutic applications.
A thorough understanding of the molecular mechanisms will be essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Development of this compound Derivatives for Specific Bio-analytical Tools
The inherent fluorescence of some benzimidazole derivatives suggests their potential application in the development of novel bio-analytical tools. mdpi.com The this compound core could be functionalized to create specific probes for detecting and imaging biological molecules and processes.
Future development in this area could focus on:
Fluorescent probes: Synthesizing derivatives with enhanced quantum yields and photostability for use in fluorescence microscopy and high-throughput screening assays.
"Clickable" probes: Incorporating "clickable" functional groups, such as alkynes or azides, would enable the covalent labeling and identification of cellular targets through bioorthogonal chemistry. nih.gov
Ion sensors: Modifying the scaffold to chelate specific metal ions, leading to the development of selective fluorescent sensors for monitoring ion concentrations in biological systems.
The creation of such bio-analytical tools would not only advance our understanding of biology but also provide new avenues for diagnostics.
Material Science Applications: Design of Functional Materials Based on the Compound's Core Structure
The unique electronic and photophysical properties of the benzimidazole ring system make it an attractive building block for the design of novel functional materials. The this compound scaffold, with its potential for hydrogen bonding and π-π stacking interactions, could be exploited in the field of materials science.
Potential research directions include:
Organic light-emitting diodes (OLEDs): Exploring the electroluminescent properties of derivatives for their potential use as emissive materials in OLEDs.
Organic photovoltaics (OPVs): Designing and synthesizing donor-acceptor type molecules based on the this compound core for application in organic solar cells.
Temperature-responsive materials: Engineering derivatives that exhibit changes in their photophysical properties, such as phosphorescence, in response to temperature variations. acs.org
The development of functional materials from this scaffold could lead to advancements in electronics, energy, and sensor technology.
Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.net Advanced computational approaches can be employed to predict the properties of this compound analogues and guide the design of new and improved molecules.
Key computational strategies include:
Molecular docking: To predict the binding modes and affinities of analogues with specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov
Molecular dynamics (MD) simulations: To study the dynamic behavior and stability of ligand-protein complexes, providing insights into the mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models that correlate the structural features of analogues with their biological activity or material properties. nih.gov
The integration of computational modeling with experimental research will accelerate the discovery and optimization of compounds based on the this compound core.
Synergistic Combinations of this compound with Other Pharmacophores or Functional Moieties
Combining the this compound scaffold with other known pharmacophores or functional moieties could lead to the development of hybrid molecules with enhanced or novel properties. This approach has been successfully employed for other benzimidazole derivatives to create compounds with dual-action capabilities. nih.gov
Future research in this area could explore:
Hybrid anticancer agents: Conjugating the benzimidazole core with other anticancer pharmacophores to potentially overcome drug resistance or achieve synergistic therapeutic effects.
Dual-target inhibitors: Designing molecules that can simultaneously inhibit two different biological targets, which could be beneficial for the treatment of complex diseases.
Photo-responsive drug delivery systems: Incorporating photo-cleavable linkers to create prodrugs that can be activated at a specific site in the body using light.
The strategic combination of molecular entities offers a promising avenue for the development of next-generation therapeutics and functional molecules.
Q & A
Q. Why might computational and experimental UV-Vis spectra differ?
- Methodological Answer : Solvent effects (e.g., polar aprotic vs. protic) and aggregation in solution can shift experimental . Include implicit solvent models (e.g., PCM in DFT) to improve agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
